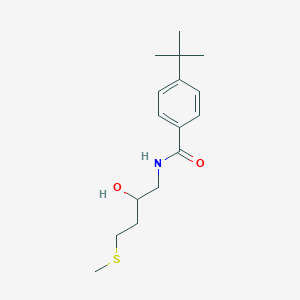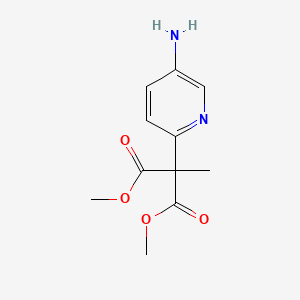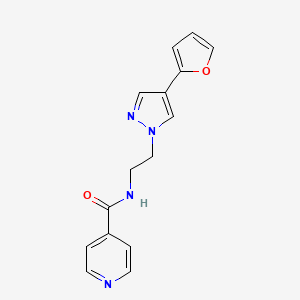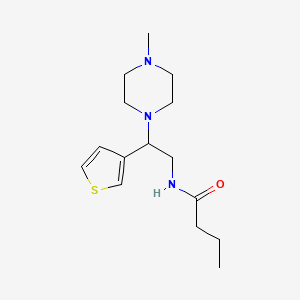
4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide, also known as BVT.2733, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized using a specific method that involves the reaction of tert-butyl 4-aminobenzoate with 2-mercapto-4-methylbutanol in the presence of a catalyst.2733.
作用机制
The mechanism of action of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is not fully understood, but it is believed to act through various pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and reduce blood glucose levels. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been shown to have a neuroprotective effect, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity and yield are high. This compound has also been shown to have low toxicity, making it safe for use in lab experiments. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Furthermore, the optimal dosage and treatment duration of this compound for various diseases have not been established, and more research is needed to determine the appropriate dosages.
未来方向
There are several future directions for the research of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide. Further studies are needed to elucidate its precise mechanism of action and to determine the optimal dosage and treatment duration for various diseases. Furthermore, more research is needed to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the potential use of this compound in the prevention of various diseases should be explored. Finally, more research is needed to investigate the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the reaction of tert-butyl 4-aminobenzoate with 2-mercapto-4-methylbutanol in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of the product is typically high, and the purity is excellent.
科学研究应用
4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and Parkinson's disease. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
4-tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)13-7-5-12(6-8-13)15(19)17-11-14(18)9-10-20-4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVRLWDPBBMNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)

![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)


![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)
![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)
![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)
![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)
